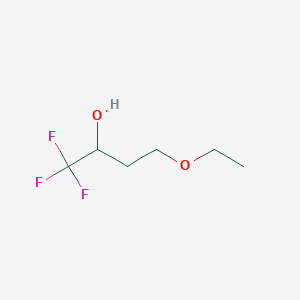

4-乙氧基-1,1,1-三氟丁烷-2-醇

描述

4-Ethoxy-1,1,1-trifluorobutan-2-ol is a chemical compound with the molecular formula C6H11F3O2 . It serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .

Synthesis Analysis

The synthesis of 4-Ethoxy-1,1,1-trifluorobutan-2-ol involves continuously introducing a raw material comprising vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor for a reaction to obtain a product system containing 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .Molecular Structure Analysis

The molecular weight of 4-Ethoxy-1,1,1-trifluorobutan-2-ol is 172.15 . The molecular structure can be represented as C2H5OCH=CHCOCF3 .Chemical Reactions Analysis

4-Ethoxy-1,1,1-trifluorobutan-2-ol serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines . Key steps are an addition–elimination reaction to ETFBO followed by the thiazolium-catalyzed Stetter reaction .Physical and Chemical Properties Analysis

4-Ethoxy-1,1,1-trifluorobutan-2-ol has a refractive index of n20/D 1.406 (lit.) and a density of 1.18 g/mL at 25 °C (lit.) . It has a boiling point of 51-53 °C/12 mmHg (lit.) .科学研究应用

氟化有机碱金属配合物的合成

与 4-乙氧基-1,1,1-三氟丁烷-2-醇相关的化合物 4-乙氧基-1,1,1-三氟丁-3-烯-2-酮已用于合成氟化有机碱金属配合物。这些配合物是通过与二乙基丙二酸酯的碱金属盐反应而制成的,产生两类配合物:溶剂分子参与的配合物和由碱金属阳离子和碳负离子组成的离子聚集体。两种类型都使用光谱方法和单晶 X 射线衍射分析进行了表征 (Song 等人,2012)。

三氟甲基取代杂芳烃的多功能前体

与 4-乙氧基-1,1,1-三氟丁烷-2-醇密切相关的 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 (ETFBO) 作为制备各种三氟甲基取代化合物的构件。这包括噻吩、呋喃、吡咯和哌嗪,展示了其在化学合成中的多功能性。这种用途在药物 Celebrex®(塞来昔布)的合成中得到体现 (Sommer 等人,2017)。

双环壬酮的立体选择性合成

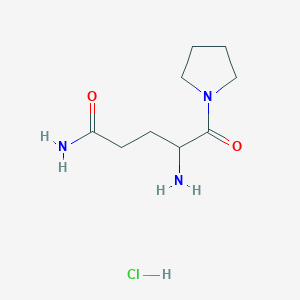

环己酮的吡咯烷烯胺加入 4-乙氧基-1,1,1-三氟丁-3-烯-2-酮,导致特定双环酮的单个非对映异构体的立体选择性很高的合成。该过程展示了该化合物在立体选择性有机合成中的应用,其中控制产物的立体化学至关重要 (Andrew 等人,2000)。

作用机制

Target of Action

It is known to serve as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .

Mode of Action

The compound interacts with its targets through an addition–elimination reaction followed by the thiazolium-catalyzed Stetter reaction . This allows the compound to be used in the synthesis of various trifluoromethyl-substituted compounds .

安全和危害

未来方向

4-Ethoxy-1,1,1-trifluorobutan-2-ol is a new synthetic building block containing fluorine. Compounds containing such building blocks reach cells easier and are therefore more effective. Thus, less application is required to achieve the same effect. About 30 percent of all newly developed medicines and about 50 percent of crop protection products contain fluorine .

属性

IUPAC Name |

4-ethoxy-1,1,1-trifluorobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O2/c1-2-11-4-3-5(10)6(7,8)9/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBCDFQPWNUTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

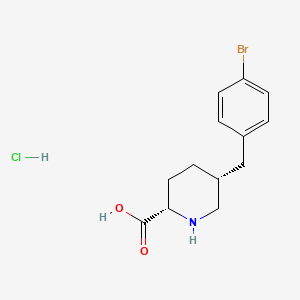

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B3116748.png)

![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)